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molecular formula C12H16N2 B8808247 4-(Dimethylamino)-2-phenylbutyronitrile CAS No. 50599-78-5

4-(Dimethylamino)-2-phenylbutyronitrile

Cat. No. B8808247
M. Wt: 188.27 g/mol
InChI Key: SKQMIWWQYUSWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847301

Procedure details

To a refluxing suspension of 35 g (0.90 mol) of NaNH2 in 750 ml of toluene was added, dropwise with mechanical stirring under N2, 100 g (0.85 mol) of phenylacetonitrile in 100 ml of toluene. The resulting suspension was stirred at reflux for a further 3 hr. Then, 92.5 g (0.86 mol) of 2-dimethylaminoethyl chloride in 50 ml of toluene was added dropwise, and the resulting dark suspension was first heated at reflux for 41/2 hr and then stirred at RT for 16 hr. Water (1.5 liters) was added to the mixture, and the organic layer was separated and extracted with 1N HCl. The acid extract was cooled in ice and then basified with 2.5N NaOH. The product was extracted from the basified solution with Et2O. The ethereal extract was dried (Na2SO4) and concentrated by evaporation. Distillation of the resulting crude oil afforded 35 g (52.5%) of the desired 4-dimethylamino-2-phenylbutanenitrile as a colorless oil; bp 95°-98°/0.1 mm.
[Compound]
Name
NaNH2
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
92.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][N:11]([CH3:15])[CH2:12][CH2:13]Cl.O>C1(C)C=CC=CC=1>[CH3:10][N:11]([CH3:15])[CH2:12][CH2:13][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]#[N:9]

Inputs

Step One
Name
NaNH2
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Step Three
Name
Quantity
92.5 g
Type
reactant
Smiles
CN(CCCl)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
dropwise with mechanical stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting dark suspension was first heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 41/2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at RT for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The acid extract
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in ice
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the basified solution with Et2O
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting crude oil

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(C#N)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 52.5%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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